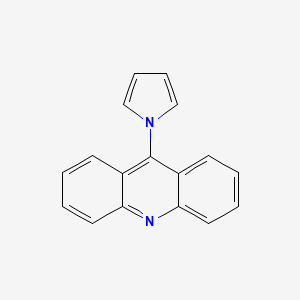
(E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety conjugated to a phenyl ring substituted with a 2-oxopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid typically involves the condensation of 3-(2-oxopropyl)benzaldehyde with malonic acid or its derivatives under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to facilitate the decarboxylation step.
Industrial Production Methods
化学反应分析
Types of Reactions
(E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity.
Chalcones: Compounds with a similar conjugated system but different substitution patterns on the phenyl ring.
Uniqueness
(E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid is unique due to the presence of the 2-oxopropyl group, which can influence its reactivity and interactions with biological targets
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-[3-(2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)7-11-4-2-3-10(8-11)5-6-12(14)15/h2-6,8H,7H2,1H3,(H,14,15) |
InChI 键 |
UQWDCJTZMNPIFT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=CC=C1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


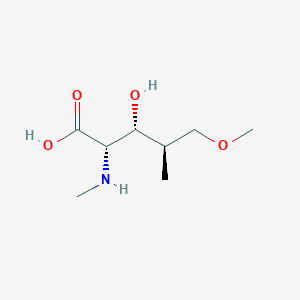
![7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B14062184.png)
![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)

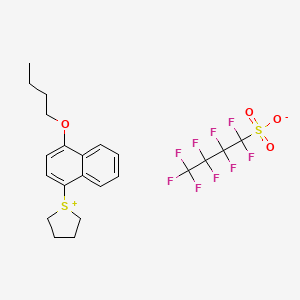
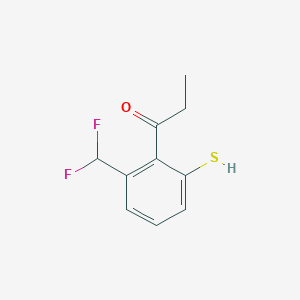
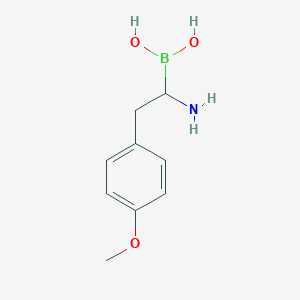
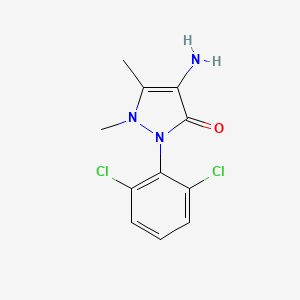


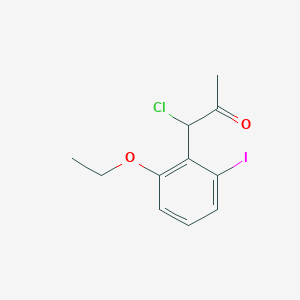
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)ethan-1-one](/img/structure/B14062264.png)
